

Navigating the Challenges in DiaPep277 Clinical Development: A Technical Resource

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For researchers, scientists, and drug development professionals, understanding the complexities of past clinical trials is crucial for informing future research. This technical support center provides a detailed overview of the challenges encountered during the clinical development of **DiaPep277**, a former investigational immunotherapy for Type 1 diabetes. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, designed to address specific issues that arose during its experimental phases.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for **DiaPep277**?

DiaPep277 is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (Hsp60).[1][2] The proposed mechanism of action was the modulation of the autoimmune response that leads to the destruction of insulin-producing pancreatic beta cells in Type 1 diabetes.[2][3] It was hypothesized that by interacting with the immune system, **DiaPep277** could shift the T-cell response from a pro-inflammatory (T-helper 1) to an anti-inflammatory (T-helper 2) phenotype, thereby preserving beta-cell function.[4][5]

Q2: What were the primary efficacy endpoints in the Phase III clinical trials for **DiaPep277**?

The primary efficacy endpoint in the pivotal DIA-AID 1 Phase III trial was the change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide secretion at 24 months.[6][7] C-peptide is a marker for endogenous insulin production. Secondary endpoints

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included the change in mixed-meal stimulated C-peptide secretion, fasting C-peptide levels, and the proportion of patients achieving a target HbA1c of $\leq 7\%$.[6][8]

Q3: Were there discrepancies in the results from different C-peptide stimulation tests?

Yes, a significant challenge in interpreting the efficacy of **DiaPep277** was the discrepancy between the results of the glucagon stimulation test (GST) and the mixed-meal tolerance test (MMTT). While the DIA-AID 1 trial initially reported a significant preservation of C-peptide secretion with **DiaPep277** treatment based on the GST, the MMTT failed to show a significant difference between the treatment and placebo groups.[6] This inconsistency raised questions about the clinical relevance of the GST findings, as the MMTT is generally considered to be a more physiologically relevant measure of beta-cell function.[9]

Q4: What were the key findings from the DIA-AID 1 Phase III trial as initially reported?

As initially reported, the DIA-AID 1 trial showed that **DiaPep277**-treated patients had a significant preservation of C-peptide secretion compared to the placebo group.[1][6] Specifically, there was a relative treatment effect of 23.4% in the modified intent-to-treat (mITT) population and 29.2% in the per-protocol (PP) population in the glucagon-stimulated C-peptide test.[6] Additionally, a higher percentage of patients in the **DiaPep277** group maintained an HbA1c of $\leq 7\%$.[6][7]

Q5: Why was the clinical development of **DiaPep277** ultimately halted?

The development of **DiaPep277** was terminated due to allegations of serious misconduct and data manipulation.[3][10] In 2014, Hyperion Therapeutics, which had acquired Andromeda Biotech, announced that it had discovered evidence that certain Andromeda employees had engaged in improper conduct, including colluding with a third-party biostatistics firm to un-blind trial data and manipulate the analyses to achieve a favorable outcome.[10][11] This led to the conclusion that there was no viable regulatory path forward for the drug.[11]

Q6: Was **DiaPep277** effective in all patient populations?

Phase II trial results suggested that **DiaPep277** might be effective in preserving beta-cell function in adults with recent-onset Type 1 diabetes, but not in children.[12] A study in children with newly diagnosed Type 1 diabetes found no beneficial effect of **DiaPep277** in preserving beta-cell function or improving metabolic control.[13]



Troubleshooting Guide

This guide addresses specific issues and questions that may arise when analyzing the clinical data of **DiaPep277**.



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| Issue/Question | Explanation & Troubleshooting |
|--|---|
| Conflicting C-peptide results (GST vs. MMTT) | The DIA-AID 1 trial's primary endpoint was changed from MMTT-stimulated C-peptide to GST-stimulated C-peptide.[6] This change was reportedly prompted by unexpected results from a Phase 2 study in patients with Latent Autoimmune Diabetes in Adults (LADA).[6] When evaluating the data, it is crucial to consider that the positive outcome was based on the GST, while the more physiologically relevant MMTT did not show a significant effect. [6][9] This discrepancy highlights the importance of endpoint selection in clinical trials. |
| Data Integrity and Reliability | The allegations of data manipulation cast significant doubt on the validity of the reported positive outcomes of the DIA-AID 1 trial.[10][14] Researchers referencing this data should be aware that the reported success of the trial was compromised by misconduct. The full, unmanipulated dataset showed that DiaPep277 did not have a statistically significant effect on the primary outcome.[10] |
| Patient Population Selection | The DIA-AID 1 and 2 trials focused on adults (aged 16-45) newly diagnosed with Type 1 diabetes.[6][15] The lack of efficacy in a pediatric population suggests that the immunomodulatory effects of DiaPep277 might be age-dependent or that the disease pathogenesis differs between children and adults.[13] |
| Safety and Tolerability | Across the clinical trials, DiaPep277 was reported to be safe and well-tolerated, with no significant differences in adverse events between the treatment and placebo groups.[2] [6][16] |



Quantitative Data Summary

The following tables summarize the key quantitative outcomes as initially reported from the DIA-AID 1 Phase III clinical trial.

Table 1: Glucagon-Stimulated C-Peptide Secretion

(Primary Endpoint)

| Population | Metric | DiaPep277 | Placebo | P-value |
|------------|------------------------------|-----------|---------|---------|
| mITT | Relative Treatment Effect | 23.4% | - | 0.037 |
| PP | Relative Treatment Effect | 29.2% | - | 0.011 |

mITT: modified Intent-to-Treat; PP: Per-Protocol

Table 2: Secondary Efficacy Endpoints

| Endpoint | Population | DiaPep277 | Placebo | P-value |
|---------------------------------------|------------|-----------|---------|---------|
| Maintained HbA1c ≤7% | mITT | 56% | 44% | 0.03 |
| Maintained HbA1c ≤7% | PP | 60% | 45% | 0.0082 |
| Entered Partial Remission | mITT | 38% | 29% | 0.08 |
| Entered Partial Remission | PP | 42% | 30% | 0.035 |
| Reduced Hypoglycemic Event Risk | mITT | 20% | - | - |
| Reduced Hypoglycemic Event Risk | PP | 28% | - | - |



Experimental Protocols

Glucagon Stimulation Test (GST)

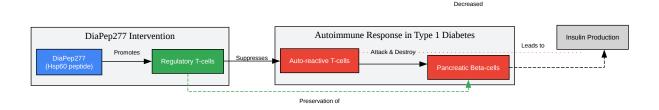
- Patient Preparation: The test is performed after an overnight fast.
- Baseline Sampling: A baseline blood sample is drawn for C-peptide and glucose measurement.
- Glucagon Administration: 1 mg of glucagon is administered intravenously over 1 minute.
- Post-Stimulation Sampling: Blood samples are collected at specified intervals (e.g., 0, 2, 6, 10, and 20 minutes) post-glucagon administration for C-peptide and glucose analysis.[17]
- Data Analysis: The primary outcome is the Area Under the Curve (AUC) for C-peptide levels.

Mixed-Meal Tolerance Test (MMTT)

- Patient Preparation: The test is performed after an overnight fast.
- Baseline Sampling: A baseline blood sample is drawn for C-peptide and glucose measurement.
- Meal Consumption: The patient consumes a standardized liquid meal (e.g., Boost) within a specified timeframe (e.g., 5 minutes).
- Post-Meal Sampling: Blood samples are collected at specified intervals (e.g., 0, 30, 60, 90, and 120 minutes) after meal consumption for C-peptide and glucose analysis.[17]
- Data Analysis: The primary outcome is the Area Under the Curve (AUC) for C-peptide levels.

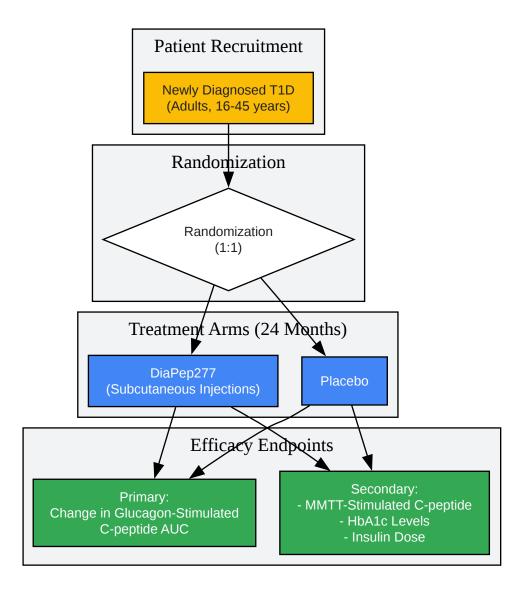
Visualizations





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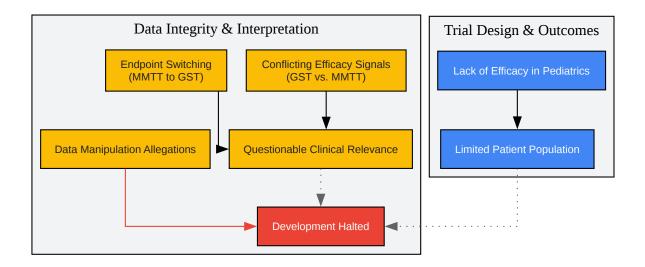
Caption: Proposed immunomodulatory mechanism of DiaPep277.





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Caption: Simplified workflow of the DIA-AID 1 Phase III clinical trial.



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Caption: Logical relationship of challenges in **DiaPep277**'s clinical development.

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